(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate
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Overview
Description
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate is an organic compound with a unique structure that includes an acetate group, a hexynyl chain, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the acetate group into the molecule in a controlled and sustainable manner .
Chemical Reactions Analysis
Types of Reactions
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The methoxy groups and the hexynyl chain contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl L-lactate: Used in the preparation of food additives and pharmaceutical preparations.
Phorbol 12-myristate 13-acetate: Known for its role in biological studies involving protein kinase C.
Uniqueness
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55095-69-7 |
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Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
[(2S)-6,6-dimethoxy-3-oxohex-4-yn-2-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-7(15-8(2)11)9(12)5-6-10(13-3)14-4/h7,10H,1-4H3/t7-/m0/s1 |
InChI Key |
UCRCWFSRJNTNRP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C#CC(OC)OC)OC(=O)C |
Canonical SMILES |
CC(C(=O)C#CC(OC)OC)OC(=O)C |
Origin of Product |
United States |
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